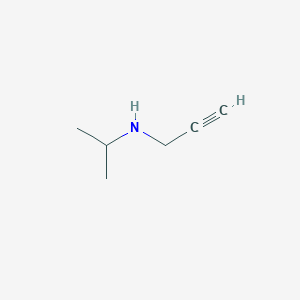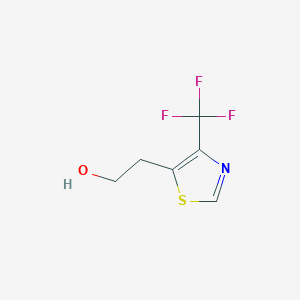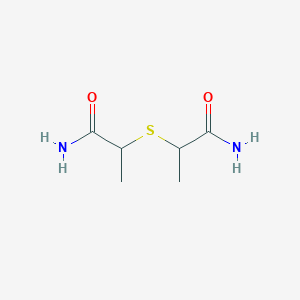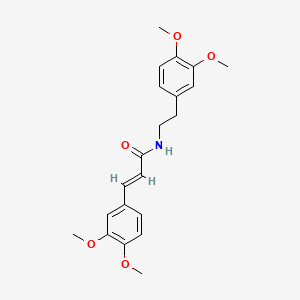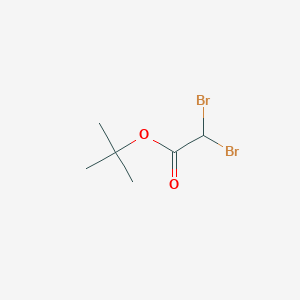
Acetic acid, dibromo, 1,1-dimethylethyl ester
Overview
Description
“Acetic acid, dibromo, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 . It is also known as “Tert-Butyl Dibromoacetate” and is used as a research chemical .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Catalysis
Synthesis of Serinal Derivatives : Acetic acid, dibromo, 1,1-dimethylethyl ester is utilized in the synthesis of serinal derivatives. This process involves a sequence of reactions starting from N-Boc-L-serine and leading to various intermediates, ultimately yielding 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. These derivatives are pivotal in the field of organic synthesis, hinting at the compound's role in the formation of complex molecules (Garner & Park, 2003).
Acylation of Alcohols : The compound plays a role in the acylation of alcohols, where it's used with acetic anhydride and a catalytic amount of 1,3-dibromo-5,5-dimethylhydantoin or trichloroisocyanuric acid. This method offers a mild and efficient pathway for the acylation of alcohols, producing good to excellent yields, illustrating its importance in chemical synthesis and modification processes (Zolfigol et al., 2006).
Applications in Organic Chemistry and Catalysis
Synthesis of Ammonium Salts with Antimicrobial Properties : The compound has been involved in the synthesis of novel monoammonium salts which exhibit marked antibacterial activity against both Gram-positive and Gram-negative microorganisms. This highlights its utility in the development of new antimicrobial agents (Manukyan et al., 2017).
Synthesis of Acetic Acid and Its Derivatives : The compound is used in the synthesis of acetic acid and its derivatives, which are crucial as solvents and intermediates in various industrial applications. This includes the production of vinyl acetate monomer, cellulose acetate, acetate anhydrate, and acetate ester (Budiman et al., 2016).
Esterification in Industrial Applications : The compound is utilized in the esterification of carboxylic acids with alcohols, which is significant due to the industrial importance of organic ester products. These products find their use in environmentally friendly solvents, pharmaceuticals, plasticizers, and cosmetics (Izci & Bodur, 2007).
Catalysis in Chemical Processes : It's involved in the carbonylation of dimethyl ether to methyl acetate, catalyzed by acidic zeolites. This process is part of methanol carbonylation, a critical industrial process for acetic acid production (Cheung et al., 2006).
Modeling and Thermodynamic Studies : The compound is significant in phase equilibrium modeling for mixtures containing acetic acid, aiding in the design of industrial processes that require knowledge of phase equilibria over a wide range of conditions (Muro-Suñé et al., 2008).
properties
IUPAC Name |
tert-butyl 2,2-dibromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNZGIJOOOHIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424116 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69713-21-9 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




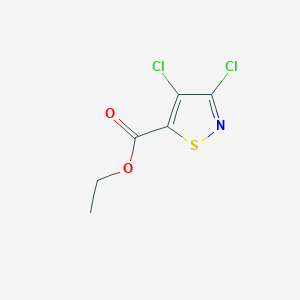

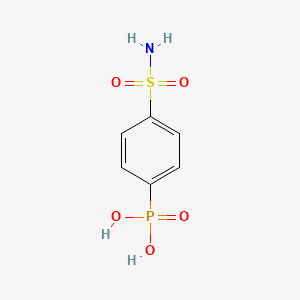

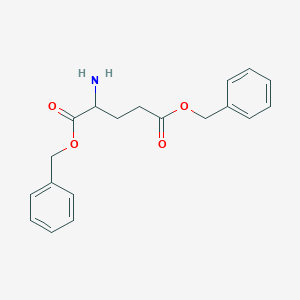
![Valine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3056149.png)
![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)
